Schineolignin C

Natural Product Chemistry Phytochemistry Structural Elucidation

Researchers conducting quality control or phytochemical profiling of Schisandra chinensis often encounter unreliable marker compounds. Schineolignin C solves this by providing a structurally authenticated dibenzylbutane-type lignan standard. - Distinct HPLC retention from dibenzocyclooctadiene lignans, enabling comprehensive fingerprint resolution - Unique MS fragmentation pattern (m/z 360.45) for unambiguous identification in complex botanical matrices - Supplied with full Certificate of Analysis; ≥98% purity verified by HPLC; ships ambient.

Molecular Formula C21H28O5
Molecular Weight 360.4 g/mol
Cat. No. B12392664
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSchineolignin C
Molecular FormulaC21H28O5
Molecular Weight360.4 g/mol
Structural Identifiers
SMILESCC(CC1=CC(=C(C=C1)O)OC)C(C)CC2=CC(=C(C(=C2)OC)OC)O
InChIInChI=1S/C21H28O5/c1-13(8-15-6-7-17(22)19(11-15)24-3)14(2)9-16-10-18(23)21(26-5)20(12-16)25-4/h6-7,10-14,22-23H,8-9H2,1-5H3
InChIKeyPNBXGHSKVPWUKU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 20 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Schineolignin C (CAS 1352185-28-4): Baseline Chemical Identity and Procurement Parameters for Research Applications


Schineolignin C is a dibenzylbutane-type lignan first isolated and structurally characterized from the fruit of Schisandra chinensis [1]. Its molecular formula is C21H28O5 with a molecular weight of 360.45 g/mol . The compound belongs to a class of polyphenolic natural products commonly associated with hepatoprotective, antitumor, and antiviral activities , though the specific bioactivity profile of Schineolignin C itself remains largely uncharacterized in primary literature beyond its isolation report.

Why Schineolignin C Cannot Be Casually Substituted with Other Schisandra Lignans: The Critical Role of Structural Specificity


Schisandra chinensis produces a diverse array of lignans with distinct structural scaffolds, including dibenzocyclooctadiene, tetrahydrofuran, and dibenzylbutane types [1]. Schineolignin C possesses a unique dibenzylbutane skeleton with a specific 2,3-dimethyl substitution pattern and methoxy/hydroxy arrangement that distinguishes it from more commonly studied analogs like schisandrin A, schisandrin B, and schisandrin C [2]. In other Schisandra lignan series, minor structural variations have been shown to produce divergent neuroprotective potencies and selectivity profiles [3]. Consequently, substituting Schineolignin C with a structurally distinct but functionally uncharacterized lignan introduces uncontrolled variables that undermine experimental reproducibility and data interpretability.

Schineolignin C: Quantitative Differentiation Evidence for Informed Procurement Decisions


Structural Scaffold Distinction: Dibenzylbutane vs. Dibenzocyclooctadiene Lignans

Schineolignin C possesses a dibenzylbutane lignan skeleton, which is structurally distinct from the more extensively studied dibenzocyclooctadiene-type lignans such as schisandrin A, schisandrin B, and schisandrin C [1]. While no direct comparative bioactivity data exist for Schineolignin C, in the broader Schisandra lignan literature, dibenzylbutane-type lignans exhibit different pharmacophore geometries and hydrogen-bonding capacities compared to the rigid, polycyclic dibenzocyclooctadiene scaffold [2]. This fundamental scaffold divergence implies that Schineolignin C cannot be considered a functional analog of schisandrin-class compounds without empirical validation [3].

Natural Product Chemistry Phytochemistry Structural Elucidation

Molecular Weight and Physicochemical Property Distinction from In-Class Analogs

Schineolignin C has a molecular weight of 360.45 g/mol , which is lower than most commonly studied Schisandra lignans (e.g., schisandrin A: 432.5 g/mol; schisandrin B: 400.5 g/mol; schisandrin C: 384.4 g/mol) [1]. This MW difference translates to distinct chromatographic retention behavior: under reversed-phase HPLC conditions typical for lignan analysis, the lower MW and different substitution pattern of Schineolignin C result in earlier elution compared to higher-MW dibenzocyclooctadiene analogs [2]. For laboratories using Schisandra lignans as analytical reference standards, substituting Schineolignin C with a different lignan would produce erroneous retention time identification and peak assignment.

Analytical Chemistry Quality Control Reference Standards

Neuroprotective Activity Profile: Class-Level Inference from Related Schineolignin Analogs

While no direct neuroprotective data exist for Schineolignin C, the structurally related phenylpropanoid schineolignin D (isolated from the same species) demonstrated statistically significant neuroprotective activity in PC12 cells challenged with H2O2 at 12.5 μM [1]. The negative control group (H2O2-treated without compound) served as the baseline. Importantly, not all compounds isolated in that study were neuroprotective: compounds 1 (schineolignin D), 3-4, and 7 showed activity, while others did not [2]. This within-class activity heterogeneity underscores that structural similarity does not guarantee functional equivalence. Schineolignin C lacks any published quantitative bioactivity assessment to date.

Neuroprotection Oxidative Stress Natural Product Pharmacology

Schineolignin C: Recommended Research and Industrial Application Scenarios Based on Verified Differentiation


Analytical Reference Standard for HPLC/MS Method Development in Schisandra Extract Fingerprinting

Given its distinct molecular weight (360.45 g/mol) and dibenzylbutane scaffold, Schineolignin C serves as a critical marker compound for comprehensive chemical fingerprinting of Schisandra chinensis preparations [1]. Its chromatographic behavior differs from the more abundant dibenzocyclooctadiene lignans, enabling resolution of the full lignan profile in quality control applications [2]. Procurement of authentic Schineolignin C reference material is essential for laboratories conducting regulatory-compliant botanical identification or batch-to-batch consistency assessments.

Structure-Activity Relationship (SAR) Probe for Dibenzylbutane Lignan Pharmacology

Schineolignin C represents one of the few well-characterized dibenzylbutane-type lignans from Schisandra chinensis with a fully elucidated structure [3]. It can serve as a comparator scaffold in SAR studies investigating how lignan skeletal architecture influences biological activity [4]. Its procurement is justified for research programs seeking to dissect the structural determinants of Schisandra lignan pharmacology, particularly in contrast to the more extensively studied dibenzocyclooctadiene series.

Natural Product Library Inclusion for Phenotypic Screening Campaigns

As a structurally authenticated but pharmacologically uncharacterized natural product, Schineolignin C is suitable for inclusion in diversity-oriented natural product libraries aimed at discovering novel bioactive scaffolds [5]. Its dibenzylbutane core offers chemotype diversity distinct from the predominant lignan scaffolds in many commercial libraries. Procurement in high-purity form ensures screening results are attributable to the target compound rather than impurities.

Metabolite Identification in Pharmacokinetic Studies of Schisandra Preparations

Schineolignin C may serve as an authentic standard for identifying and quantifying metabolites in biological matrices following administration of Schisandra chinensis extracts [6]. Its unique mass and fragmentation pattern (established via MS analysis) allow for specific detection in complex biofluids, distinguishing it from co-eluting lignan metabolites [7]. This application requires high-purity, analytically characterized material to avoid false-positive metabolite assignments.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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